3-Methoxy-4-methylaniline
Overview
Description
It is a derivative of aniline, where the amino group is substituted with a methoxy group at the third position and a methyl group at the fourth position on the benzene ring . This compound is primarily used in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
Target of Action
3-Methoxy-4-methylaniline, also known as 4-Methyl-m-anisidine or o-Cresidine , is a type of aniline compound. Anilines are a class of compounds that are used in the manufacture of a wide variety of substances, including dyes, drugs, plastics, and photographic and rubber chemicals . .
Mode of Action
Anilines in general are known to undergo reactions such as electrophilic substitution . This involves the compound interacting with its targets, leading to changes in the structure of the target molecules .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including the formation of dyes and pharmaceuticals .
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
It’s known that anilines can cause a variety of effects depending on their specific structures and the conditions under which they are used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to prolonged exposure to air . Additionally, it’s known to be combustible , suggesting that it should be stored and handled carefully to prevent fires.
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-methylaniline is involved in biochemical reactions that are facilitated by an electrophilic substitution, using the 2-methoxy-substituted iron complex sail followed by oxidative cyclization with concomitant aromation of the resulting iron complex
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into an aldehyde derivative by monoamine oxidase. Two forms of aldehyde reductase then metabolize the aldehyde to 3-methoxy-4-hydroxyphenylethyleneglycol (MOPEG), a process that involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways that include the conversion of the compound into an aldehyde derivative by monoamine oxidase, followed by the action of two forms of aldehyde reductase
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylaniline can be synthesized through various methods. One common method involves the electrophilic substitution of 6-bromo-o-cresol, followed by oxidative cyclization with concomitant aromatization of the resulting iron complex . The reaction typically requires solvents such as ethanol and water.
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 4-methylphenol (p-cresol) to form 4-methyl-2-nitrophenol, followed by reduction to 4-methyl-2-aminophenol. The final step involves methylation of the amino group to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or using reducing agents like iron and hydrochloric acid.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of various organic compounds, including agrochemicals and polymers.
Comparison with Similar Compounds
- 4-Methoxy-2-methylaniline
- 4-Methyl-m-anisidine
- o-Cresidine
Comparison: 3-Methoxy-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and applications. For instance, the presence of the methoxy group at the third position enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions .
Properties
IUPAC Name |
3-methoxy-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONADZNBSLRAJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | O-CRESIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024855 | |
Record name | 3-Methoxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024855 | |
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Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-cresidine is a brown chunky solid. (NTP, 1992) | |
Record name | O-CRESIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
482 to 486 °F at 760 mmHg (NTP, 1992) | |
Record name | O-CRESIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | O-CRESIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992) | |
Record name | O-CRESIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
16452-01-0 | |
Record name | O-CRESIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20055 | |
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Record name | 3-Methoxy-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16452-01-0 | |
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Record name | o-Cresidine | |
Source | ChemIDplus | |
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Record name | 3-Methoxy-4-methylaniline | |
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Record name | 3-methoxy-4-methylaniline | |
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Record name | 3-METHOXY-4-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
124 to 129 °F (NTP, 1992) | |
Record name | O-CRESIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-methoxy-4-methylaniline in the synthesis of the discussed carbazole alkaloids?
A: this compound serves as a crucial building block in the iron-mediated total synthesis of several 2,7-dioxygenated carbazole alkaloids, including clausine O, clausine H, 7-methoxy-O-methylmukonal, and clausine K []. It reacts with a cyclohexadienyliumiron complex salt, leading to consecutive C-C and C-N bond formations. This reaction sequence ultimately yields 2,7-dimethoxy-3-methylcarbazole, a common intermediate used to synthesize the aforementioned alkaloids [].
Q2: Are there other potential applications of this compound in synthetic chemistry beyond carbazole alkaloids?
A: While the provided research focuses on carbazole alkaloids, the structural features of this compound, particularly the presence of the amine and the methoxy group, suggest its potential utility in various other synthetic applications. For instance, it could serve as a starting material for synthesizing Schiff base compounds, as demonstrated in a study where a derivative of this compound reacted with quinoline-2-carboxaldehyde to form a fluorescent probe for Zn2+ ions []. Exploring such alternative applications could unveil further synthetic value for this compound.
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